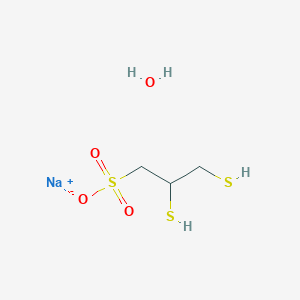

Sodium 2,3-dimercaptopropanesulfonate monohydrate

Description

Properties

IUPAC Name |

sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUHNMQFDVIWGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046607 | |

| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-91-8 | |

| Record name | Sodium 2,3-dimercapto-1-propanesulfonate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH52SRB8Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties of DMPS as a Chelating Agent

Foreword: 2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a dithiol chelating agent with significant applications in the fields of toxicology and clinical chemistry. Developed in the former Soviet Union in the mid-20th century, its unique chemical structure confers a strong affinity for various heavy metals, making it a subject of extensive research and a valuable tool in the management of metal intoxication.[1][2] This guide provides a comprehensive overview of the core chemical properties of DMPS, intended for researchers, scientists, and drug development professionals. It delves into the causality behind its function, from its synthesis and mechanism of action to its pharmacokinetic profile and analytical quantification.

Fundamental Chemical Profile of DMPS

DMPS, also known by its sodium salt form, Unithiol, is a structural analogue of dimercaprol (British Anti-Lewisite, BAL).[2] Its chemical identity is rooted in a propane backbone functionalized with two thiol (-SH) groups at the C2 and C3 positions and a sulfonic acid (-SO₃H) group at the C1 position.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-Bis(sulfanyl)propane-1-sulfonic acid | |

| Chemical Formula | C₃H₈O₃S₃ | |

| Molar Mass | 188.27 g·mol⁻¹ | |

| Appearance | White crystalline solid | - |

| Key Functional Groups | Two thiol (-SH) groups, one sulfonic acid (-SO₃H) group | [3] |

| Water Solubility | High (due to the polar sulfonic acid group) | [2] |

| Lipophilicity | Low (hydrophilic nature) | [2] |

The presence of the two vicinal thiol groups is central to the chelating activity of DMPS, as these sulfur atoms act as Lewis bases, donating lone pairs of electrons to coordinate with metal ions.[4] The sulfonic acid group imparts high water solubility, a key differentiator from the more lipophilic BAL, which influences its pharmacokinetic profile and route of administration.[2]

Mechanism of Chelation and Coordination Chemistry

The therapeutic and analytical utility of DMPS stems from its ability to form stable, water-soluble complexes with heavy metal ions, thereby facilitating their excretion from the body.[3] This process, known as chelation, involves the formation of multiple coordinate bonds between the DMPS molecule (the ligand) and a central metal ion.

The primary mechanism involves the two sulfur atoms of the thiol groups binding to a metal ion, forming a stable five-membered ring structure.[5] This ring formation, known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to binding with monodentate ligands. While it is widely believed that DMPS forms these classic chelate rings with many metals, some advanced spectroscopic studies suggest that the coordination with mercuric ions (Hg²⁺) may be more complex, potentially involving bridging between multiple mercury ions rather than forming a true intramolecular chelate with a single ion.[6][7]

The general chelation reaction can be represented as:

Mⁿ⁺ + DMPS → [M(DMPS)]ⁿ⁻² + 2H⁺

Where Mⁿ⁺ is a metal ion with charge n. The reaction is pH-dependent, as the thiol groups must be deprotonated to act as effective ligands.

Caption: Diagram illustrating the chelation of a heavy metal ion by DMPS, leading to a stable complex that is readily excreted.

Affinity and Stability of Metal Complexes

-

Mercury (Hg): DMPS exhibits a particularly strong affinity for mercury, making it a primary agent for treating mercury toxicity.[9]

-

Arsenic (As): It is also highly effective in chelating arsenic.[8]

-

Lead (Pb): DMPS is effective in binding lead, although its efficacy relative to other chelators like EDTA can vary.[8]

-

Essential Minerals: DMPS can also bind to essential minerals like copper (Cu) and zinc (Zn), which is an important consideration in clinical applications to avoid depletion of these vital elements.[10]

Pharmacokinetics and Pharmacodynamics

The study of what the body does to a drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is crucial for understanding the clinical application of DMPS.

Pharmacokinetic Parameters

| Parameter | Description | Value/Characteristic | Source(s) |

| Administration | Can be given orally (p.o.) or intravenously (i.v.). | IV for acute poisoning; oral for chronic exposure. | [2][9] |

| Bioavailability (Oral) | The proportion of the drug that enters circulation. | Approximately 50%. | [2] |

| Distribution | Distributed in both intracellular and extracellular compartments. | Does not cross the blood-brain barrier. | [2] |

| Metabolism | Biotransformed into acyclic and cyclic disulfides. | - | - |

| Excretion | Primarily eliminated through the kidneys. | ~80% of the dose is excreted in the urine within 24 hours. | [2] |

| Plasma Half-life (i.v.) | Time for plasma concentration to reduce by half. | 30-45 minutes in humans. | [8] |

The hydrophilic nature of DMPS, conferred by its sulfonate group, governs its pharmacokinetic profile. It is readily excreted by the kidneys and does not accumulate in tissues, even with repeated use.[2] Crucially, evidence suggests that DMPS does not redistribute arsenic, lead, or inorganic mercury to the brain, a significant safety advantage.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of DMPS and its quantification in biological matrices. These protocols are derived from established chemical principles and patent literature, designed to be self-validating through clear steps and expected outcomes.

Laboratory Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate (Na-DMPS)

This protocol is based on a multi-step synthesis described in patent literature, involving the formation of a sulfonate, followed by bromination and subsequent reaction to introduce the dithiol functionality.[5][11]

Caption: A visual representation of the multi-step synthesis process for producing Na-DMPS.

Step 1: Synthesis of Sodium 2-propene-1-sulfonate

-

In a reaction vessel, dissolve sodium sulfite (Na₂SO₃) in water.

-

Heat the solution to approximately 50-100 °C.

-

Slowly add allyl bromide to the heated solution under constant stirring.

-

Maintain the reaction for approximately 6 hours to ensure completion.

-

Perform an extraction to separate the aqueous layer containing the product.

-

Remove any unreacted allyl bromide by vacuum distillation.

Step 2: Bromination

-

To the aqueous solution from Step 1, slowly add molecular bromine (Br₂) via a dosing vessel.

-

After the reaction is complete, remove any excess bromine, for example, by adding a small amount of sodium sulfite.

-

Adjust the pH of the solution to approximately 4.5-8.0 using sodium hydroxide (NaOH).

Step 3: Thiolation

-

Prepare an alkaline solution of sodium hydrosulfide (NaSH).

-

React the brominated intermediate from Step 2 with the NaSH solution. This reaction can be carried out at room temperature for 10-30 hours.

Step 4: Purification via Metal Complex Precipitation

-

To the crude product solution from Step 3, add a solution of a metal salt such as lead acetate or mercuric chloride. This will precipitate the DMPS as a metal-thio complex.[11]

-

Filter the precipitate while hot and wash it.

Step 5: Isolation of Pure Na-DMPS

-

Suspend the filtered metal-DMPS complex in methanol.

-

Bubble hydrogen sulfide (H₂S) gas through the suspension. This will decompose the complex, precipitating the metal as an insoluble metal sulfide (e.g., PbS or HgS).

-

Adjust the pH to ~4.5 with a solid bicarbonate (e.g., NaHCO₃).

-

Filter off the precipitated metal sulfide.

-

Evaporate the filtrate to dryness under vacuum to obtain the crude Na-DMPS.

-

Recrystallize the crude product from 90% ethanol or isopropanol to yield pure, crystalline Na-DMPS.[5]

Quantification of DMPS in Human Urine by HPLC-UV

This protocol provides a framework for the quantitative analysis of DMPS in a biological matrix using High-Performance Liquid Chromatography with UV detection. The methodology is based on common practices for analyzing small molecules in biological fluids.[12][13][14]

Caption: Step-by-step workflow for the quantification of DMPS in a urine sample using HPLC-UV.

1. Materials and Reagents

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Orthophosphoric acid (H₃PO₄)

-

DMPS analytical standard

-

Internal Standard (IS), e.g., a structurally similar, stable compound not present in the sample.

-

Human urine (blank and samples)

2. Sample Preparation (Protein Precipitation)

-

Thaw frozen urine samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, add 500 µL of the urine sample.

-

Add a known concentration of the internal standard.

-

Add 1.0 mL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean vial for HPLC analysis.

3. Chromatographic Conditions

-

Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄) in a ratio of approximately 20:80 (v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: Monitor at a wavelength appropriate for the thiol group or a derivatized form of DMPS (requires experimental determination, likely in the low UV range, e.g., 210-230 nm).

4. Calibration and Quantification

-

Prepare a stock solution of DMPS analytical standard in the mobile phase.

-

Create a series of calibration standards by spiking blank urine with known concentrations of DMPS (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

-

Process these calibration standards using the same sample preparation procedure as the unknown samples.

-

Inject the processed standards and construct a calibration curve by plotting the ratio of the DMPS peak area to the internal standard peak area against the DMPS concentration.

-

Analyze the unknown samples and determine their DMPS concentrations by interpolating from the calibration curve.

5. Validation Parameters

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

-

Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <15%.

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

-

Recovery: The efficiency of the extraction process, determined by comparing the peak area of an extracted sample to that of a non-extracted standard of the same concentration.

Conclusion

DMPS is a potent and clinically significant chelating agent, whose efficacy is deeply rooted in its fundamental chemical properties. The vicinal dithiol arrangement allows for the formation of stable complexes with a range of toxic heavy metals, while the sulfonic acid moiety ensures water solubility and favorable pharmacokinetics for renal excretion. The methodologies for its synthesis and analytical quantification, while requiring specialized knowledge, are based on robust chemical principles. This guide provides a foundational understanding for researchers and developers working with DMPS, highlighting the causal links between its molecular structure and its function as a chelating agent. Further research, particularly in establishing a comprehensive and standardized database of metal-complex stability constants, will continue to refine our understanding and application of this important molecule.

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 3. kuey.net [kuey.net]

- 4. researchgate.net [researchgate.net]

- 5. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metal chelators and neurotoxicity: lead, mercury, and arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journaljammr.com [journaljammr.com]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stability of 2,3-Dimercapto-1-propanesulfonic acid (DMPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stability of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a potent heavy metal chelating agent. The document elucidates the structural features that underpin its therapeutic efficacy and delves into the critical aspects of its chemical stability under various environmental conditions. Key degradation pathways are outlined, and robust analytical methodologies for stability assessment are presented. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering insights into the formulation, storage, and handling of DMPS to ensure its therapeutic integrity.

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS), and its sodium salt Unithiol, is a water-soluble chelating agent that has been a subject of significant interest in the medical and scientific communities.[1][2] Its ability to form stable complexes with a variety of heavy metals makes it a valuable therapeutic agent in the treatment of metal toxicity.[1][3] A thorough understanding of its molecular structure and stability is paramount for its effective and safe use in clinical applications and for the development of stable pharmaceutical formulations.

Overview of DMPS as a Chelating Agent

DMPS is a dithiol compound, structurally related to dimercaprol (British Anti-Lewisite, BAL), and is utilized in the treatment of poisoning by heavy metals such as mercury, arsenic, and lead.[1][4] Its therapeutic action is derived from the two thiol (-SH) groups that bind to heavy metal ions, forming a stable complex that can be readily excreted from the body.[5][6] Unlike its predecessor, BAL, DMPS is water-soluble, which allows for both oral and parenteral administration.[4]

Significance in Pharmaceutical and Clinical Applications

The clinical utility of DMPS is well-documented, particularly in the management of acute and chronic heavy metal intoxication.[4][5] It is recognized for its efficacy in reducing the body burden of toxic metals and is on the official formularies in several countries.[5] Furthermore, ongoing research is exploring its potential in other therapeutic areas, such as a treatment for snakebite envenoming.[7][8][9]

Importance of Stability in Drug Development

The stability of a pharmaceutical compound is a critical determinant of its safety, efficacy, and shelf-life.[10] Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development of stable formulations and appropriate storage conditions.[11][12] For DMPS, its susceptibility to oxidation and other degradation pathways necessitates a comprehensive understanding of its stability profile.

Molecular Structure and Physicochemical Properties

The chemical identity and properties of DMPS are defined by its unique molecular architecture.

Elucidation of the Molecular Structure

The IUPAC name for DMPS is 2,3-bis(sulfanyl)propane-1-sulfonic acid.[1][13] Its structure consists of a three-carbon propane backbone with two sulfhydryl (-SH) groups attached to carbons 2 and 3, and a sulfonic acid (-SO₃H) group at carbon 1.[13]

Caption: Molecular structure of 2,3-Dimercapto-1-propanesulfonic acid (DMPS).

Key Functional Groups and their Role in Chelation

The therapeutic efficacy of DMPS is primarily attributed to its two vicinal thiol groups. These groups act as bidentate ligands, forming stable five-membered rings with heavy metal ions. This chelation process sequesters the toxic metals, preventing their interaction with biological macromolecules and facilitating their elimination from the body. The sulfonic acid group imparts high water solubility to the molecule, a key advantage over older chelating agents.[11]

Physicochemical Properties

A summary of the key physicochemical properties of DMPS is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈O₃S₃ | [1][13] |

| Molar Mass | 188.27 g/mol | [1] |

| Appearance | White powder | [14] |

| Melting Point | 229 °C (decomposes) | [15] |

| Water Solubility | Soluble | [16] |

| pKa | Not explicitly found |

Factors Influencing the Stability of DMPS

The stability of DMPS is influenced by several factors, including pH, temperature, exposure to air (oxidation), and light.

Effect of pH

The stability of DMPS is pH-dependent. In a study comparing the stability of DMPS with other dimercapto compounds in distilled water, it was found that at pH 7.0, no titratable mercapto groups remained in the DMPS solution after seven days.[17] However, at pH 5.0, DMPS retained a significant portion of its mercapto groups over the same period, indicating greater stability in acidic conditions.[17]

Thermal Stability

DMPS is a solid that is stable at room temperature.[7][8][9] However, elevated temperatures can accelerate its degradation. The recommended storage temperature for DMPS formulations is typically below 25°C.[18][19]

Oxidative Stability

The thiol groups in DMPS are susceptible to oxidation, especially in the presence of air and certain metal ions.[14][15] This is a primary degradation pathway, leading to the formation of disulfides. The sodium salt of DMPS is noted to be air-sensitive.[15]

Photostability

While specific photostability studies on DMPS are not extensively detailed in the reviewed literature, it is recommended to store the compound protected from light.[18] This suggests a potential for photodegradation, a common characteristic of many pharmaceutical compounds.

Degradation Pathways and Products

The primary degradation pathway for DMPS involves the oxidation of its thiol groups.

Oxidative Degradation

In vivo, DMPS is rapidly and extensively metabolized to various disulfide forms.[19] The predominant metabolites found in urine are cyclic polymeric unithiol disulfides, along with unithiol-cysteine mixed disulfides and acyclic unithiol disulfides.[19] This indicates that the primary degradation pathway involves the formation of disulfide bonds.

Caption: Proposed oxidative degradation pathways of DMPS.

Identification of Major Degradation Products

As mentioned, the major degradation products identified in vivo are various disulfide forms of DMPS.[19] The formation of these products is a result of the oxidation of the reactive thiol groups.

Methodologies for Stability Assessment

A crucial aspect of drug development is the establishment of reliable analytical methods to assess the stability of the drug substance and product.

Protocol for Stability-Indicating HPLC Method

While a specific validated stability-indicating HPLC method for DMPS was not found in the reviewed literature, a general approach based on established practices for similar compounds can be proposed.[20][21][22]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of DMPS and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of DMPS (likely in the low UV range, e.g., 210-230 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Method Development and Validation:

-

Forced Degradation: Subject DMPS to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[10][11][12][23]

-

Method Optimization: Adjust chromatographic parameters to achieve adequate separation of the parent drug from all degradation products.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[24]

Protocol for Mass Spectrometry (MS) Analysis of Degradants

MS is a powerful tool for the identification and structural elucidation of degradation products.[25]

Objective: To identify the mass of DMPS degradation products using LC-MS.

Instrumentation:

-

Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

Procedure:

-

Analyze the samples from the forced degradation study by LC-MS.

-

Obtain the mass spectra of the degradation product peaks.

-

Propose structures for the degradants based on their mass-to-charge ratio and fragmentation patterns.

Workflow Diagram for a Forced Degradation Study

Caption: A typical workflow for a forced degradation study of a pharmaceutical compound.

Implications for Formulation, Storage, and Handling

The stability profile of DMPS has direct implications for its pharmaceutical development and clinical use.

Recommended Storage Conditions

Based on its known stability characteristics, DMPS and its formulations should be stored in a cool, dry place, protected from light and air.[15][18] The recommended storage temperature is generally below 25°C.[18][19] The shelf-life for commercially available DMPS (Dimaval®) is reported to be 3 years for capsules and ampoules.[19]

Formulation Strategies to Enhance Stability

To mitigate oxidative degradation, formulations of DMPS could include antioxidants. Additionally, packaging in airtight and light-resistant containers is crucial. For liquid formulations, buffering to an acidic pH (around 5.0) may enhance stability.[17]

Handling Precautions

Given its sensitivity to air, DMPS should be handled in a controlled environment to minimize exposure to oxygen.[15] When preparing solutions, de-aerated solvents could be considered. It is also advised not to administer DMPS with drug products containing heavy metals and alkalies, as this can lead to its decomposition.[18]

Conclusion

DMPS is a vital chelating agent with a well-defined molecular structure that dictates its therapeutic function. Its stability is a key consideration for its use in medicine and drug development. The primary route of degradation is the oxidation of its thiol groups to form disulfides. To ensure the quality, safety, and efficacy of DMPS-containing products, it is imperative to adhere to appropriate storage and handling conditions and to employ validated stability-indicating analytical methods. Further research into the specific kinetics of its degradation under various stress conditions would be beneficial for the development of even more robust formulations.

References

- 1. 2,3-Dimercapto-1-propanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Buy 2,3-Dimercapto-1-propanesulfonic acid | 74-61-3 [smolecule.com]

- 3. 2,3-Dimercapto-1-propanesulfonic_acid [chemeurope.com]

- 4. biomedres.us [biomedres.us]

- 5. heyl-berlin.de [heyl-berlin.de]

- 6. mdpi.com [mdpi.com]

- 7. Development of an oral regimen of unithiol for the treatment of snakebite envenoming: a phase 1 open-label dose-escalation safety trial and pharmacokinetic analysis in healthy Kenyan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of an oral regimen of unithiol for the treatment of snakebite envenoming: a phase 1 open-label dose-escalation safety trial and pharmacokinetic analysis in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Dimercapto-1-Propanesulfonic Acid | C3H8O3S3 | CID 6321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Anti-lewisite activity and stability of meso-dimercaptosuccinic acid and 2,3-dimercapto-1-propanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dmps-unithiol.com [dmps-unithiol.com]

- 19. TRUE-1: Trial of Repurposed Unithiol for snakebite Envenoming phase 1 (safety, tolerability, pharmacokinetics and pharmacodynamics in healthy Kenyan adults) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. scispace.com [scispace.com]

- 23. ajpsonline.com [ajpsonline.com]

- 24. japsonline.com [japsonline.com]

- 25. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Heavy Metal Binding Affinity and Selectivity of DMPS

A Senior Application Scientist's Synthesis of Mechanism, Measurement, and Practical Insights for Researchers and Drug Development Professionals

Foreword: The Imperative for Precise Chelation Science

In the landscape of toxicology and pharmacology, the removal of heavy metals from biological systems remains a critical challenge. The ubiquitous nature of toxic metals such as mercury, lead, and arsenic necessitates the development and thorough understanding of effective chelating agents.[1][2] Among these, 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble analogue of dimercaprol, has garnered significant attention for its therapeutic potential.[3][4] This guide provides a deep dive into the core of DMPS's efficacy: its binding affinity and selectivity for heavy metals. Moving beyond a superficial overview, we will dissect the nuanced coordination chemistry, explore the quantitative thermodynamics of these interactions, and provide actionable, field-proven methodologies for their characterization. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just data, but a profound understanding of the underlying principles to innovate and advance the science of chelation.

The Molecular Architecture of DMPS: A Foundation for High-Affinity Binding

At the heart of DMPS's chelating prowess lies its molecular structure. Possessing two vicinal thiol (-SH) groups, it is classified as a dithiol chelator.[5] These sulfhydryl moieties are the primary actors in the coordination of heavy metal ions. The presence of a sulfonic acid (-SO₃H) group at the terminus of the propane backbone imparts high water solubility to the molecule, a critical feature for its clinical utility and pharmacokinetic profile.[3]

Caption: Chemical structure of 2,3-Dimercapto-1-propanesulfonic acid (DMPS).

The high affinity of DMPS for certain heavy metals is rooted in the principles of Hard and Soft Acids and Bases (HSAB) theory. "Soft" metal ions, such as mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺), have a high polarizability and prefer to bond with "soft" donor atoms, like the sulfur in the thiol groups of DMPS. This compatibility leads to the formation of stable, covalent-like bonds.

The Nuances of Chelation: Beyond a Simple 1:1 Interaction

While it is tempting to envision a simple pincer-like chelation of a single metal ion by one DMPS molecule, experimental evidence, particularly for mercury, suggests a more complex reality. Studies utilizing X-ray absorption spectroscopy and density functional theory (DFT) calculations indicate that DMPS may not form a true chelate complex with a single mercuric ion. Instead, more intricate structures, potentially involving multiple DMPS molecules and metal ions, are likely formed.[4] This underscores the importance of not oversimplifying the chelation mechanism and highlights the need for advanced analytical techniques to elucidate these complex structures.[4]

For other metals like arsenic, DMPS is thought to form stable five-membered rings upon chelation, a structure that contributes to its efficacy as an arsenic antidote.[6] The coordination with lead is also considered effective, although detailed structural analyses are less common in the literature.[7]

Quantifying Affinity: A Comparative Analysis of Stability Constants

The strength of the interaction between a chelator and a metal ion is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a higher binding affinity. The table below summarizes the approximate log K values for DMPS with several key heavy metals. It is important to note that these values can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength).

| Metal Ion | Approximate log K Value | Reference(s) |

| Mercury (Hg²⁺) | ~35–40 | [1] |

| Arsenic (As³⁺) | ~20–25 | [1] |

| Lead (Pb²⁺) | Moderate Affinity | [5] |

| Cadmium (Cd²⁺) | Moderate Affinity | [3][5] |

| Copper (Cu²⁺) | Strong Affinity | [3][5] |

| Zinc (Zn²⁺) | Moderate Affinity | [3] |

Note: The binding affinity for lead and cadmium is described qualitatively in some sources, indicating a need for more quantitative studies for these metals.

Selectivity: The Art of Targeting Toxic Metals

An ideal chelator not only binds strongly to toxic metals but also exhibits high selectivity, minimizing the depletion of essential endogenous metals like zinc and copper. DMPS demonstrates a strong binding affinity for copper and a moderate affinity for zinc.[3][5] This necessitates careful monitoring of essential mineral levels during chelation therapy.

The selectivity of DMPS for toxic metals over essential ones is a critical area of ongoing research. While its high affinity for mercury is well-established, its comparative affinity for other metals and the resulting clinical implications require a nuanced understanding of the competitive binding equilibria in a complex biological system.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants is a cornerstone of chelation research. The following sections provide detailed, step-by-step methodologies for two of the most powerful techniques used to quantify metal-ligand binding: potentiometric titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration: A Foundational Technique

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[8] It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants using potentiometric titration.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DMPS of known concentration. The purity of the DMPS should be verified.

-

Prepare a stock solution of the metal salt (e.g., HgCl₂, Pb(NO₃)₂) of known concentration.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain a constant ionic strength throughout the titration.

-

-

Electrode Calibration:

-

Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

-

Titration Procedure:

-

In a thermostated titration vessel, place a known volume of a solution containing DMPS, the metal salt, and the strong acid in the background electrolyte.

-

Titrate this solution with the standardized strong base, adding small, precise increments of the titrant.

-

After each addition, allow the system to reach equilibrium and record the pH and the volume of base added.

-

-

Data Analysis:

-

Plot the titration data as pH versus the volume of base added.

-

The protonation constants of DMPS and the stability constants of the metal-DMPS complexes are calculated from the titration curves using specialized software that employs non-linear least-squares regression analysis.

-

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[9][10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, from which Kₑ is derived), enthalpy change (ΔH), and stoichiometry (n).

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining thermodynamic parameters using ITC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of DMPS and a solution of the metal salt in the same, well-defined buffer. The buffer choice is critical as buffer ionization can contribute to the measured heat.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Clean the sample cell and injection syringe according to the manufacturer's instructions.

-

Load the DMPS solution into the sample cell and the metal salt solution into the injection syringe.

-

-

Titration Experiment:

-

Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

-

Initiate the titration, where small aliquots of the metal solution are injected into the DMPS solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data, a series of heat flow peaks, is integrated to determine the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the metal to DMPS.

-

This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: the association constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). The dissociation constant (Kₑ) is the reciprocal of Kₐ.

-

Conclusion: A Call for Continued Rigor

The study of DMPS's heavy metal binding affinity and selectivity is a dynamic field that demands rigorous and multifaceted analytical approaches. While its efficacy, particularly for mercury and arsenic, is supported by a body of evidence, a deeper, more quantitative understanding of its interactions with a broader range of toxic and essential metals is imperative. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this critical knowledge base. As we continue to refine our understanding of the intricate dance between chelators and metal ions at the molecular level, we pave the way for the development of safer, more effective therapies for heavy metal toxicity.

References

- 1. imcwc.com [imcwc.com]

- 2. Chelation therapy for metal intoxication: comments from a thermodynamic viewpoint. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Chelation therapy for metal intoxication: comments from a thermodynamic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imcwc.com [imcwc.com]

- 6. Inhibitory mechanism of dimercaptopropanesulfonic acid (DMPS) in the cellular biomethylation of arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chelation of lead by dimercaptopropane sulfonate and a possible diagnostic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Pharmacokinetics and Metabolism of DMPS in Animal Models: An In-depth Technical Guide

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble analog of dimercaprol (British Anti-Lewisite), is a chelating agent utilized in the treatment of heavy metal intoxication. Developed in the former Soviet Union in 1958 and later introduced to the Western world, DMPS has demonstrated efficacy in mobilizing mercury, arsenic, and lead from the body.[1] Its hydrophilic nature and dithiol structure are central to its mechanism of action and significantly influence its pharmacokinetic and metabolic profile.

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DMPS in various animal models. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving DMPS or related chelating agents. A thorough understanding of its behavior in vivo is paramount for the design of robust toxicological and efficacy studies, and for the extrapolation of animal data to human clinical scenarios.

I. Pharmacokinetic Profile of DMPS

The pharmacokinetic properties of a drug dictate its concentration in the body over time, thereby influencing its therapeutic efficacy and potential for toxicity. For DMPS, its high polarity and chemical reactivity as a dithiol are key determinants of its pharmacokinetic behavior.

A. Absorption

The oral bioavailability of DMPS has been reported to be approximately 50%.[1] However, it is important to note that significant inter-species variation can be expected due to differences in gastrointestinal physiology. In preclinical studies, the choice of administration route (intravenous vs. oral) will profoundly impact the resulting plasma concentration profile and subsequent tissue distribution.

B. Distribution

Following administration, DMPS is distributed throughout the body. A critical characteristic of DMPS is its inability to cross the blood-brain barrier, which prevents the redistribution of heavy metals such as arsenic, lead, or inorganic mercury to the brain.[1] Animal studies in rats have confirmed that DMPS treatment does not lead to an initial increase of lead or mercuric ions in the brain.[2] DMPS is distributed in both intracellular and extracellular compartments.[1]

C. Metabolism

DMPS undergoes rapid and extensive biotransformation in the body. The primary metabolic pathway involves the oxidation of its two sulfhydryl groups to form both acyclic and cyclic disulfide metabolites. Within 15 minutes of intravenous administration in humans, only 12% of the total DMPS detected in the blood is present as the parent drug.[3]

The formation of disulfide bonds is a catalyzed reaction, and in biological systems, enzymes such as thiol-disulfide oxidoreductases play a crucial role.[4][5] While the specific enzymes responsible for DMPS disulfide formation have not been definitively identified, it is plausible that enzymes like protein disulfide isomerase (PDI) are involved.[4][5] The reduction of DMPS disulfide back to its active thiol form has been observed in rat kidney cytosol and is thought to involve a glutathione-disulfide exchange reaction, which is important for its chelating activity within the kidney.[6]

D. Excretion

The primary route of elimination for DMPS and its metabolites is through the kidneys.[1][3] Approximately 90% of an administered dose is eliminated via renal excretion.[1] Studies in chickens have shown that both DMPS and its disulfide form undergo renal tubular secretion.[6] Biliary excretion also contributes to the elimination of DMPS.[1] The extensive renal clearance of DMPS means that its use in subjects with compromised kidney function should be approached with caution.

II. Experimental Methodologies for DMPS Pharmacokinetic Studies

To accurately characterize the ADME properties of DMPS in animal models, a series of well-defined experimental protocols are necessary. The following sections outline key methodologies.

A. Animal Models and Study Design

Commonly used animal models for pharmacokinetic studies include mice, rats, and dogs. The choice of species should be justified based on the specific research question and, where possible, on known similarities in metabolic pathways to humans.[7][8][9][10]

A typical study design involves administering a single dose of DMPS via the intended clinical route (e.g., oral gavage or intravenous injection). Blood samples are then collected at multiple time points to characterize the plasma concentration-time profile. For a comprehensive analysis, urine, feces, and bile should also be collected.

B. Sample Collection and Preparation

Blood/Plasma Collection: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored frozen until analysis.

Urine and Feces Collection: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.[11]

Bile Collection: To study biliary excretion, bile duct cannulation can be performed in anesthetized animals, typically rats.[12][13] This allows for the direct collection of bile following DMPS administration.

Sample Preparation for Analysis: Biological samples require processing to remove interfering substances before analysis.

-

Plasma: Protein precipitation is a common method. This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[14][15]

-

Urine: Urine samples can often be diluted and directly injected into the analytical system.[16] For more complex urine matrices or to concentrate the analyte, solid-phase extraction (SPE) can be employed.[17]

C. Bioanalytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of DMPS and its disulfide metabolites in biological matrices.

Protocol Outline for DMPS and Metabolite Analysis in Plasma:

-

Standard and Quality Control (QC) Preparation: Prepare calibration standards and QC samples by spiking known concentrations of DMPS and its synthesized disulfide metabolites into blank animal plasma.

-

Sample Preparation:

-

Thaw plasma samples and internal standard (a structurally similar compound not present in the sample) to room temperature.

-

To a 50 µL aliquot of plasma, add 10 µL of internal standard solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

HPLC Separation:

-

Inject a small volume (e.g., 2-5 µL) of the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source, likely in negative ion mode for the sulfonic acid moiety of DMPS.

-

Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for DMPS, its disulfide metabolites, and the internal standard. This provides high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of DMPS and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

III. Data Presentation and Interpretation

A. Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis. These parameters are summarized in the table below.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| t1/2 | Elimination half-life |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

B. Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Caption: Proposed metabolic pathway of DMPS in animal models.

Caption: Experimental workflow for a DMPS pharmacokinetic study.

IV. Conclusion

The pharmacokinetic and metabolic profile of DMPS in animal models is characterized by rapid conversion to disulfide metabolites, limited distribution to the brain, and primary elimination through the kidneys. This guide has outlined the core ADME characteristics of DMPS and provided a framework for the experimental methodologies required for its in-depth study. For researchers in drug development, a thorough understanding of these principles is essential for designing informative preclinical studies and for the successful translation of these findings to clinical applications. Future research should focus on generating a more comprehensive and directly comparable dataset of pharmacokinetic parameters across different animal species to refine interspecies scaling and improve the prediction of human pharmacokinetics.

V. References

-

Aposhian, M. M., Maiorino, R. M., Xu, Z., & Aposhian, H. V. (1996). Sodium 2,3-dimercapto-1-propanesulfonate (DMPS) treatment does not redistribute lead or mercury to the brain of rat. Toxicology, 109(1), 49-55. --INVALID-LINK--

-

Biotage. (n.d.). Bioanalytical sample preparation. --INVALID-LINK--

-

Creative Proteomics. (n.d.). Urine Sample Collection and Preparation in Metabolomics. --INVALID-LINK--

-

Hurlbut, K. M., Maiorino, R. M., Mayersohn, M., Dart, R. C., Bruce, D. C., & Aposhian, H. V. (1994). Determination and metabolism of dithiol chelating agents. XVI: Pharmacokinetics of 2,3-dimercapto-1-propanesulfonate after intravenous administration to human volunteers. The Journal of pharmacology and experimental therapeutics, 268(2), 662–668. --INVALID-LINK--

-

In vivo renal tubular secretion and metabolism of the disulfide of 2,3-dimercaptopropane-1-sulfonate. (1988). Drug metabolism and disposition: the biological fate of chemicals, 16(2), 189–195. --INVALID-LINK--

-

Martens, J., Vantyghem, M. C., Fialdes, P., Lestavel, S., & Torchin, L. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Methods in molecular biology (Clifton, N.J.), 1959, 139–150. --INVALID-LINK--

-

Martinez, M. N., & Toutain, P. L. (2011). Species differences in pharmacokinetics and pharmacodynamics. Handbook of veterinary pharmacology, 15-32. --INVALID-LINK--

-

Mobilization of mercury by DMPS in occupationally exposed workers and in model experiments on rats: evaluation of body burden. (2000). International journal of occupational medicine and environmental health, 13(2), 131–146. --INVALID-LINK--

-

Ritz, V., & Bardwell, J. C. (2002). 5 Disulfide Bond Formation Enzymes. In Protein-protein interactions. Academic Press. --INVALID-LINK--

-

Sipes, I. G., & Gandolfi, A. J. (1986). Biotransformation of toxicants. In Casarett and Doull's Toxicology: The Basic Science of Poisons (3rd ed., pp. 64-98). Macmillan.

-

Wang, L., Sweet, D. H., & Pritchard, J. B. (2007). In silico prediction of biliary excretion of drugs in rats based on physicochemical properties. Drug metabolism and disposition: the biological fate of chemicals, 35(2), 244–250. --INVALID-LINK--

-

What enzyme facilitates disulfide bond formation during protein folding and how does it work? (n.d.). Study.com. --INVALID-LINK--

-

Wolkoff, A. W. (2012). The role of the organic anion transporting polypeptides (OATPs) in the biliary excretion of drugs. Journal of clinical pharmacology, 52(1 Suppl), 53S–59S.

-

Yuan, Y., Li, F., & Lu, J. (2018). Comparison of the pharmacokinetics of several polychlorinated biphenyls in mouse, rat, dog, and monkey by means of a physiological pharmacokinetic model. Drug Metabolism and Disposition, 46(10), 1435-1443. --INVALID-LINK--

-

Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2010). PKSolver: An add-in program for pharmacokinetic and pharmacodynamic data analysis in Microsoft Excel. Computer methods and programs in biomedicine, 99(3), 306–314.

References

- 1. Mobilization of mercury by DMPS in occupationally exposed workers and in model experiments on rats: evaluation of body burden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium 2,3-dimercapto-1-propanesulfonate (DMPS) treatment does not redistribute lead or mercury to the brain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination and metabolism of dithiol chelating agents. XVI: Pharmacokinetics of 2,3-dimercapto-1-propanesulfonate after intravenous administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic catalysis of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. In vivo renal tubular secretion and metabolism of the disulfide of 2,3-dimercaptopropane-1-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]

- 9. Comparison of the pharmacokinetics of several polychlorinated biphenyls in mouse, rat, dog, and monkey by means of a physiological pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. In silico prediction of biliary excretion of drugs in rats based on physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reevaluation of a quantitative structure pharmacokinetic model for biliary excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. biotage.com [biotage.com]

- 17. A revised method for determination of dialkylphosphate levels in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry: application to human urine samples from Japanese children - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies on the Chelation Capabilities of DMPS

For researchers, toxicologists, and drug development professionals, understanding the intricate mechanisms of heavy metal detoxification is paramount. 2,3-dimercapto-1-propanesulfonic acid (DMPS), a dithiol chelating agent developed in the mid-20th century, remains a significant tool in the clinical management of poisoning by mercury, arsenic, and lead.[1][2] This guide provides a comprehensive overview of the principles and methodologies for conducting in vitro studies to evaluate the chelation capabilities of DMPS, moving beyond simplistic protocols to foster a deeper understanding of the underlying chemistry and biology.

Section 1: The Chemical Rationale of DMPS Chelation

At its core, the efficacy of DMPS (sold under trade names like Dimaval®) lies in its chemical structure.[1][3] As a dithiol, it possesses two sulfhydryl (-SH) groups that exhibit a high affinity for heavy metals.[4] The primary mechanism involves the formation of stable, water-soluble complexes with metal ions, which facilitates their renal excretion.[3] This process effectively removes the metals from both extracellular and intracellular spaces, mitigating their toxic effects.[2]

A crucial aspect of DMPS's pharmacological profile is its hydrophilic nature, which influences its distribution and prevents the redistribution of mercury, arsenic, or lead to the brain—a significant advantage over more lipophilic chelators like dimercaprol (BAL).[2][3]

However, it is a point of advanced scientific discussion that DMPS may not form a true chelate complex with mercuric ions in all circumstances.[5] Instead, the binding can be more intricate, with different stoichiometric species forming depending on the DMPS-to-metal ratio. This highlights the importance of carefully designed in vitro studies to elucidate these complex interactions.

Binding Affinity and Stability Constants

The strength of the bond between a chelator and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.[6] While precise, universally agreed-upon stability constants for DMPS with all heavy metals are subject to variations in experimental conditions, approximate values provide a valuable framework for understanding its binding preferences.

| Metal Ion | Approximate log K Value with DMPS | Interpretation of Binding Strength |

| Mercury (Hg²⁺) | ~35–40 | Very Strong and Stable |

| Arsenic (As³⁺) | ~20–25 | Very Strong and Stable |

| Lead (Pb²⁺) | ~18–22 | Very Strong and Stable |

| Cadmium (Cd²⁺) | ~18–20 | Strong and Stable |

| Nickel (Ni²⁺) | ~13–15 | Moderately Stable |

| Aluminum (Al³⁺) | ~8–11 | Weakly Stable |

| Thallium (Tl⁺) | ~8–10 | Weakly Stable |

| Table 1: Approximate stability constants (log K) for DMPS with various metal ions. A higher log K value signifies a stronger and more stable complex.[6] |

It is important to note that while high stability constants are generally indicative of effective chelation, the in vivo efficacy is a multifactorial process not solely dictated by this value.[1]

Section 2: Methodologies for In Vitro Evaluation of DMPS Chelation

A multi-pronged approach employing both cell-free and cell-based assays is essential for a thorough in vitro characterization of DMPS.

Cell-Free Chelation Assays

These assays are fundamental for determining the direct interaction between DMPS and heavy metals in a controlled chemical environment.

This method relies on the change in absorbance of a solution as the metal ion is chelated. A common approach is a competition assay where DMPS competes with a colored indicator for the metal ion.

Principle: A metal-indicator complex has a distinct color and absorbance maximum. When DMPS is introduced, it sequesters the metal, leading to a decrease in the absorbance of the metal-indicator complex. The extent of this decrease is proportional to the chelation capacity of DMPS.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the heavy metal salt (e.g., HgCl₂, Pb(NO₃)₂, As₂O₃) in an appropriate buffer (e.g., HEPES, pH 7.4).

-

Prepare a stock solution of DMPS in the same buffer.

-

Prepare a stock solution of a suitable colorimetric indicator (e.g., 4-(2-pyridylazo)resorcinol (PAR) for lead, or dithizone for mercury).

-

-

Determination of Optimal Wavelength:

-

In a cuvette, mix the metal solution with the indicator solution and record the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max) of the metal-indicator complex.

-

-

Standard Curve of Metal-Indicator Complex:

-

Prepare a series of solutions with a fixed concentration of the indicator and varying concentrations of the metal.

-

Measure the absorbance of each solution at the determined λ_max.

-

Plot absorbance versus metal concentration to generate a standard curve.

-

-

Chelation Assay:

-

Prepare a set of solutions containing a fixed concentration of the metal and the indicator.

-

Add increasing concentrations of DMPS to each solution.

-

Incubate the solutions for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

-

Measure the absorbance of each solution at λ_max.

-

-

Calculation of Chelation Efficiency:

-

The percentage of metal chelated can be calculated using the following formula: % Chelation = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the metal-indicator complex without DMPS, and A₁ is the absorbance in the presence of DMPS.

-

Workflow for Spectrophotometric Chelation Assay

Cell-Based Chelation Assays

Cell-based assays provide a more biologically relevant system to assess the ability of DMPS to protect cells from heavy metal-induced toxicity and to promote the efflux of metals from within the cells.

This assay measures the ability of DMPS to mitigate the cytotoxic effects of heavy metals.

Principle: Heavy metals induce cell death, which can be quantified using various cell viability assays (e.g., MTT, Neutral Red uptake). Co-incubation with DMPS is expected to reduce this toxicity.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture a suitable cell line, such as human liver hepatocellular carcinoma cells (HepG2) or human colon adenocarcinoma cells (Caco-2), in appropriate culture medium.

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Toxicity Determination (LC₅₀ of Metal):

-

Expose the cells to a range of concentrations of the heavy metal for a specific duration (e.g., 24 hours).

-

Perform a cell viability assay (e.g., MTT assay) to determine the concentration of the metal that causes 50% cell death (LC₅₀).

-

-

Chelation Protection Assay:

-

Treat the cells with the predetermined LC₅₀ concentration of the heavy metal.

-

Simultaneously, treat separate wells with the LC₅₀ of the heavy metal co-incubated with a range of concentrations of DMPS.

-

Include control wells with untreated cells and cells treated with DMPS alone.

-

Incubate for the same duration as the toxicity determination.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay on all wells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the concentration of DMPS to demonstrate its protective effect.

-

Logical Flow of the Cytotoxicity Reduction Assay

This advanced in vitro model simulates the intestinal barrier and can be used to study the absorption of heavy metals and the effect of DMPS on this process.

Principle: Caco-2 cells, when grown on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The transport of metals across this monolayer can be quantified.

Step-by-Step Protocol:

-

Caco-2 Monolayer Culture:

-

Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Study:

-

Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the heavy metal solution to the apical (upper) chamber.

-

In separate wells, add the heavy metal solution mixed with DMPS to the apical chamber.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

-

-

Quantification of Transported Metal:

-

Analyze the concentration of the heavy metal in the basolateral samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value, a measure of permeability, can be calculated to quantify the effect of DMPS on metal transport.

-

Section 3: Data Interpretation and Self-Validating Systems

A hallmark of robust scientific inquiry is the implementation of self-validating experimental designs.

-

Positive and Negative Controls: Every assay must include appropriate controls. For instance, in a cytotoxicity assay, untreated cells serve as a negative control for viability, while cells treated with a known toxin can be a positive control for cell death.

-

Dose-Response Relationships: The observation of a clear dose-dependent effect of DMPS in reducing toxicity or chelating metals strengthens the validity of the findings.

-

Orthogonal Methods: Whenever possible, confirming results with a different analytical technique adds a layer of confidence. For example, if a spectrophotometric assay indicates chelation, this could be corroborated by a change in the electrochemical properties of the solution.

Conclusion

The in vitro evaluation of DMPS chelation capabilities requires a nuanced and multi-faceted approach. By moving beyond basic screening and employing a combination of cell-free and sophisticated cell-based models, researchers can gain a deeper understanding of the mechanisms of action of this important chelating agent. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data that can inform preclinical development and enhance our understanding of heavy metal detoxification.

References

Sodium 2,3-dimercaptopropanesulfonate Monohydrate (DMPS): A Comprehensive Technical Guide on its Discovery, Mechanism, and Clinical Application

Part 1: A Legacy of Chelator Development: From Chemical Warfare to Modern Medicine

The story of Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS), a cornerstone in the treatment of heavy metal poisoning, is intrinsically linked to the development of its predecessor, British Anti-Lewisite (BAL). The journey begins in the throes of World War I with the creation of lewisite, an arsenic-based chemical warfare agent.[1] Lewisite, a potent vesicant, inflicts tissue damage by binding to sulfhydryl groups in proteins.[1] This understanding of its mechanism of action spurred British scientists during World War II to develop an antidote. Their research culminated in the synthesis of 2,3-dimercaptopropanol, which effectively neutralizes lewisite by forming a stable ring structure with the arsenic compound.[1][2] This antidote was aptly named British Anti-Lewisite, or BAL.[1][2]

While a pivotal discovery, BAL was not without its drawbacks. It is an oily, foul-smelling substance that requires painful intramuscular injection and has a narrow therapeutic window, with a risk of adverse effects such as fever, nausea, and muscle aches.[1][3] These limitations drove the quest for a superior chelating agent.

The next significant leap in this field came from the Soviet Union in the 1950s. In 1956, V.E. Petrunkin reported the synthesis of a water-soluble analogue of BAL: 2,3-dimercapto-1-propanesulfonic acid, which came to be known as Unithiol.[3][4][5] This development was a game-changer. The addition of a sulfonate group rendered the molecule water-soluble, allowing for both oral and intravenous administration and significantly improving its safety profile.[3][6] DMPS, as it is commonly known, became an official drug in the Soviet Union in 1958 and was later introduced to the Western world in 1978, where it has been synthesized and produced by the German pharmaceutical company Heyl under the trade name Dimaval®.[7][8][9]

Part 2: The Chemistry of a Potent Chelator: Synthesis and Properties

2.1. Chemical Identity and Physicochemical Characteristics

This compound is a dithiol compound with the following chemical structure:

-

Chemical Name: Sodium 2,3-bis(sulfanyl)propane-1-sulfonate monohydrate

-

Synonyms: DMPS, Unithiol, Dimaval

-

CAS Number: 207233-91-8

-

Molecular Formula: C₃H₇NaO₃S₃·H₂O

Key properties of DMPS include its high water solubility and relatively low odor compared to BAL. It is a white powder with a melting point of approximately 215 °C (with decomposition).[10]

2.2. A Glimpse into the Synthesis of DMPS

The synthesis of DMPS is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.[12] While various proprietary methods exist, a common synthetic pathway involves the following key transformations:

-

Sulfonation of an Allyl Halide: The synthesis often commences with the reaction of an allyl halide, such as allyl bromide, with a sulfite salt, like sodium sulfite, to introduce the sulfonate group onto the three-carbon backbone.[13]

-

Halogenation of the Double Bond: The next step involves the addition of a halogen, typically bromine, across the double bond of the allylsulfonate intermediate.[13]

-

Dithiol Formation: The di-halogenated intermediate is then reacted with a source of sulfhydryl groups, such as sodium hydrosulfide or sodium thiocyanate followed by hydrolysis, to replace the halogens with thiol groups, thus forming the vicinal dithiol functionality.[13]

-

Purification and Isolation: The final product is then purified, often through precipitation as a metal salt (e.g., a lead salt) followed by removal of the metal and crystallization to yield the sodium salt monohydrate.[14]

Caption: A simplified workflow for the synthesis of DMPS.

Part 3: The Science of Detoxification: Mechanism of Action and Pharmacology

3.1. The Chelation Mechanism: A Molecular Embrace

The therapeutic efficacy of DMPS lies in its ability to act as a potent chelating agent. The two adjacent thiol (-SH) groups form the active site of the molecule. These sulfhydryl groups have a high affinity for heavy metal ions, forming stable, five-membered ring complexes known as chelates.[15] This binding sequesters the toxic metal ions, preventing them from interacting with and damaging vital biological molecules like enzymes. The resulting water-soluble DMPS-metal complex is then readily excreted from the body, primarily via the kidneys.[9][16]

Caption: Chelation of a heavy metal ion by DMPS.

3.2. Pharmacokinetic Profile: The Body's Handling of DMPS

Understanding the pharmacokinetics of DMPS is crucial for its effective clinical use.

-

Absorption: DMPS can be administered both orally and intravenously. The oral bioavailability is approximately 50%.[17]

-

Distribution: Being hydrophilic, DMPS is primarily distributed in the extracellular space, though it can enter cells via specific transport mechanisms.[9][16] It does not readily cross the blood-brain barrier, which is a significant advantage over BAL as it does not redistribute heavy metals like arsenic and mercury to the brain.[9][16]

-

Metabolism: Following administration, DMPS is rapidly and extensively metabolized to disulfide forms.[18][19]

-

Excretion: DMPS and its metabolites are primarily eliminated by the kidneys.[16][18] After intravenous administration, the parent drug has an elimination half-life of about 1.8 hours, while the total DMPS (including metabolites) has a much longer elimination half-life of approximately 20 hours.[18]

| Pharmacokinetic Parameter | Value (in humans) | Reference |

| Oral Bioavailability | ~50% | [17] |

| Time to Peak Plasma Concentration (Oral) | ~3.7 hours | [17] |

| Elimination Half-life (Parent Drug, IV) | ~1.8 hours | [18] |

| Elimination Half-life (Total DMPS, IV) | ~20 hours | [18] |

| Primary Route of Excretion | Renal | [16][18] |

Part 4: Clinical Utility and Therapeutic Protocols

DMPS is a valuable tool in the clinical management of poisoning by several heavy metals, most notably mercury, arsenic, and lead.

4.1. Treatment of Mercury Poisoning

DMPS is considered a primary treatment for both acute and chronic poisoning with inorganic and organic mercury compounds.[9][20] It effectively increases the urinary excretion of mercury.[2]

Clinical Protocol for Acute Mercury Poisoning:

-

Initial Dose: 3-5 mg/kg body weight administered as a slow intravenous infusion over 20 minutes.[21]

-

Maintenance Dosing: The initial dose can be repeated every 4-6 hours for the first 24-48 hours, depending on the severity of the poisoning and the clinical response.

-

Transition to Oral Therapy: As the patient stabilizes, treatment can be transitioned to oral DMPS at a dose of 100-300 mg three to four times daily.

-

Monitoring: Closely monitor renal function, fluid and electrolyte balance, and urinary mercury excretion.

4.2. Management of Arsenic Poisoning

DMPS is more effective and has a higher therapeutic index than BAL for the treatment of arsenic poisoning.[5][22]

Clinical Protocol for Arsenic Poisoning:

-

Acute Poisoning: An initial intravenous dose of 3-5 mg/kg every 4 hours for the first day, followed by a reduction in frequency to every 6-12 hours, and then transitioning to oral therapy as the patient's condition improves.

-

Chronic Poisoning: Oral administration of 100 mg three to four times a day or 250 mg intravenously once or twice a week.

4.3. Role in Lead Poisoning

While DMSA and CaNa₂EDTA are often the preferred agents for lead poisoning, DMPS can also be effective, particularly in cases of chronic exposure.[9][16]

4.4. Comparative Efficacy of Dithiol Chelators

| Chelating Agent | Primary Indications | Key Advantages | Key Disadvantages |

| DMPS | Mercury, Arsenic | Water-soluble (oral/IV), does not redistribute metals to the brain, higher therapeutic index than BAL | Not FDA approved in the US (available from compounding pharmacies) |

| DMSA | Lead, Mercury, Arsenic | Water-soluble (oral), FDA approved for lead poisoning in children, low toxicity | Can cause gastrointestinal side effects |

| BAL | Arsenic, Mercury | Effective in severe poisoning | Oily (painful IM injection), narrow therapeutic window, can redistribute metals to the brain, numerous side effects |

4.5. Potential Adverse Effects

DMPS is generally well-tolerated, but some adverse effects can occur, including:

-

Hypotension and tachycardia with rapid intravenous administration[21]

-

Allergic skin reactions, which in rare cases can be severe (e.g., Stevens-Johnson syndrome)[21]

-

Gastrointestinal discomfort[16]

-

Mild neutropenia and elevated liver enzymes[16]

-

Increased excretion of essential trace minerals like zinc and copper, which may require supplementation.[17]

Part 5: Analytical and Experimental Methodologies

5.1. Quantification of DMPS in Biological Samples

Accurate measurement of DMPS in biological fluids is essential for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.